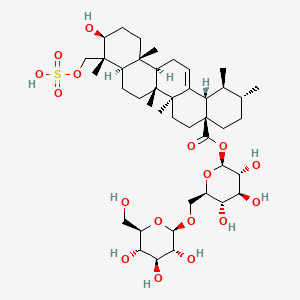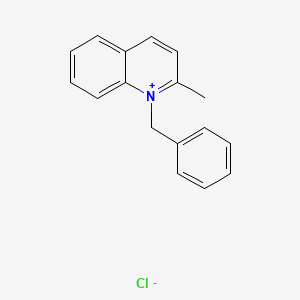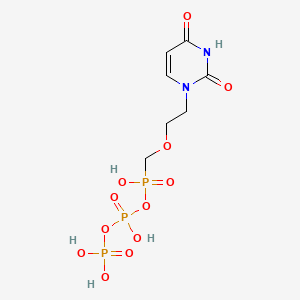
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate typically involves the reaction of appropriate thiazole precursors with ethyl carbamate. One common method includes the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.
相似化合物的比较
Similar Compounds
Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate: Similar in structure but with an additional methyl group, which may alter its biological activity.
2-Aminothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl carbamate group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
21018-30-4 |
|---|---|
分子式 |
C7H12N2O2S |
分子量 |
188.25 g/mol |
IUPAC 名称 |
ethyl N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h5H,3-4H2,1-2H3,(H,8,9,10) |
InChI 键 |
JFZLKHMRMDMPCN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NCC(S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
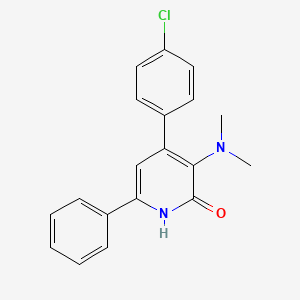
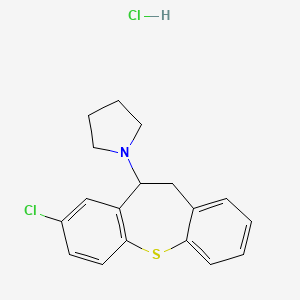
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
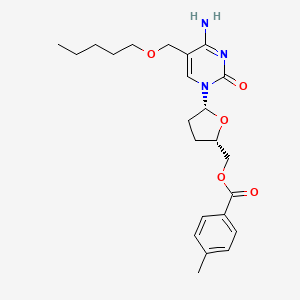
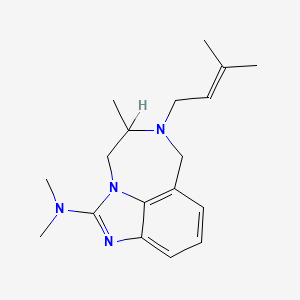
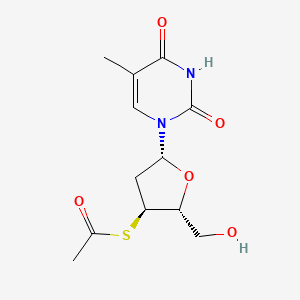
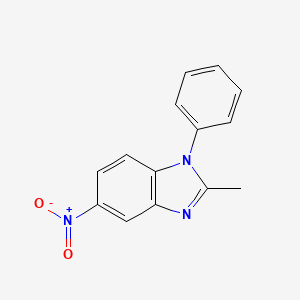
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
